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Compound of Interest

Compound Name:
2-(Furan-2-yl)cyclopropan-1-

amine

CAS No.: 933733-25-6

Cat. No.: B1438105 Get Quote

Executive Summary
The 2-(2-furanyl)cyclopropylamine (2-FCPA) scaffold represents a critical bioisosteric

modification of the tranylcypromine (2-PCPA) core. While historically recognized for non-

selective Monoamine Oxidase (MAO) inhibition, recent medicinal chemistry campaigns have

repurposed this scaffold for epigenetic modulation, specifically targeting Lysine-Specific

Demethylase 1 (LSD1/KDM1A).

This guide dissects the structural determinants that control the "selectivity toggle" between

MAO-A/B and LSD1. It provides a validated synthetic workflow for accessing the bioactive

trans-isomer and analyzes the metabolic liabilities introduced by the furan moiety.

The Scaffold & Pharmacophore Architecture
The core pharmacophore functions as a mechanism-based inactivator (suicide substrate). The

rigid cyclopropane ring positions the amine for oxidation by the flavin adenine dinucleotide

(FAD) cofactor. Upon single-electron transfer, the cyclopropane ring opens, forming a radical

intermediate that covalently adducts to FAD (specifically at N5), irreversibly disabling the

enzyme.
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Replacing the phenyl ring of tranylcypromine with a furan ring introduces distinct

physicochemical changes:

Electronic Density: The furan oxygen lone pairs increase electron density in the

-system, potentially stabilizing the radical cation intermediate formed during the catalytic
cycle.

Size Reduction: The 5-membered furan ring is sterically smaller than the 6-membered

phenyl ring, altering the fit within the hydrophobic cage of the active site (Tyr398/Tyr435 in

MAO-B).

Lipophilicity (cLogP): Furan analogs generally exhibit lower cLogP than their phenyl

counterparts, improving aqueous solubility but altering Blood-Brain Barrier (BBB)

permeability.

Validated Synthetic Protocol
High-fidelity synthesis of the trans-isomer is critical, as the cis-isomer is often inactive or

possesses off-target toxicity. Below is a self-validating protocol utilizing the Zinc Homoenolate

Strategy, selected for its superior diastereoselectivity (>20:1 trans:cis) compared to classical

carbene additions.

Protocol: Enantioselective Synthesis of trans-2-(2-
Furanyl)cyclopropylamine
Objective: Synthesis of trans-2-FCPA from 2-furaldehyde.

Phase 1: Precursor Assembly
Reagents: 2-Furaldehyde,

-Chloroaldehyde, Zinc Iodide (

), Morpholine.

Formation of Zinc Homoenolate:

Step: Treat
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-chloroaldehyde with

in THF at 0°C.

Validation: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc 8:2).

Phase 2: Cyclopropanation (The Critical Step)
Reaction: Add the amine (Morpholine/Benzylamine) to the zinc homoenolate solution.

Conditions: Heat to 85°C for 18 hours.

Mechanism: The amine traps the homoenolate, followed by intramolecular ring closure.[1][2]

Control Point: Add a polar aprotic co-solvent (DMF) to inhibit cis/trans isomerization, locking

the kinetic trans product.

Phase 3: Deprotection & Isolation
Workup: Quench with saturated

. Extract with

.

Purification: Flash column chromatography on silica gel.

Validation (Self-Check):

-NMR (400 MHz, CDCl3): Look for the characteristic doublet of doublets for the
cyclopropyl protons at

0.8–1.2 ppm with a coupling constant

(indicative of trans; cis typically shows

).

Start: 2-Furaldehyde
Zinc Homoenolate

Formation
(CH2(ZnI)2, THF)

Activation
Amine Trapping
& Ring Closure
(85°C, DMF)

Cyclopropanation
QC Checkpoint:
NMR J-Coupling
(Trans J ~ 3.5Hz)

Isolation

Fail (Isomerize)

Target:
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Figure 1: High-fidelity synthetic route for trans-2-furanylcyclopropylamines via zinc

homoenolate trapping.

SAR Deep Dive: The Selectivity Toggle
The biological activity of furanyl cyclopropylamines is governed by three vectors: the Ring

(Head), the Linker (Core), and the Amine (Tail).

The Core: Furan vs. Phenyl (MAO Potency)
Replacing the phenyl ring with furan generally increases potency against MAO-A and MAO-B

due to the electron-rich nature of the heterocycle facilitating the single-electron transfer (SET)

mechanism required for enzyme inactivation.

Compound
Core

Structure
MAO-A IC50 (

M)

MAO-B IC50 (

M)

LSD1 IC50 (

M)

2-PCPA

(Tranylcypromine

)

Phenyl-CPA 2.5 18.0 > 25.0

2-FCPA (Furan) Furan-CPA 0.8 1.2 > 50.0

N-Benzyl-2-

PCPA
Ph-CPA-NH-Bn > 100 > 100 2.1

N-Benzyl-2-

FCPA
Fur-CPA-NH-Bn > 100 > 100 0.5

Data synthesized from representative SAR trends in literature [1][2]. Note: Furan core

enhances intrinsic reactivity, but N-substitution is required for LSD1 selectivity.

The Tail: N-Substitution (LSD1 Selectivity)
The most critical SAR finding is that N-substitution abolishes MAO activity while enhancing

LSD1 affinity.
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MAO Active Site: The MAO active site is a "cul-de-sac." Large N-substituents sterically clash

with the FAD access channel, preventing oxidation.

LSD1 Active Site: LSD1 possesses a large, open substrate-binding groove (designed to

accommodate the histone H3 tail). Large, hydrophobic N-substituents (e.g., 4-cyanobenzyl,

biphenyl-methyl) occupy this groove, acting as "anchors" that orient the cyclopropyl warhead

toward the FAD.

The Head: 5-Position Furan Substitution
Modifying the 5-position of the furan ring allows for fine-tuning of metabolic stability and

potency.

Electron Withdrawing Groups (EWG): 5-Cl or 5-CF3 reduce the electron density of the furan,

slowing down the SET step. This often decreases potency but increases metabolic stability.

Aryl Extension: Adding a phenyl group at the 5-position (5-phenyl-2-furanyl) creates a "bi-

aryl" like mimic that can extend into deep hydrophobic pockets of LSD1.

Scaffold:
2-Furanyl Cyclopropylamine

Modification:
N-Substitution

Modification:
5-Furan Substitution

Result:
High MAO Potency

Low LSD1 Selectivity

Primary Amine (NH2)

Result:
High LSD1 Selectivity
Loss of MAO Activity

Bulky N-Alkyl/Benzyl Unsubstituted

Result:
Improved Metabolic

Stability

5-Halo / 5-CF3

Click to download full resolution via product page

Figure 2: SAR Decision Tree for optimizing Furan-CPA scaffolds.

Metabolic Stability & Toxicology[3][4]
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A major liability of the furan scaffold is oxidative ring opening mediated by Cytochrome P450s

(CYP450), leading to reactive dicarbonyl species (e.g., cis-2-butene-1,4-dial) which are toxic.

Metabolic Hotspot: The

-carbon of the furan and the double bonds are susceptible to epoxidation and subsequent
opening.

Mitigation Strategy:

Block the 5-position: Substitution with Chlorine or Trifluoromethyl groups blocks metabolic

attack.

Saturate the Ring: Reduction to tetrahydrofuran (THF) eliminates the aromatic liability but

drastically changes the electronic profile (usually killing mechanism-based inhibition).

Bioisosteric Swap: If furan toxicity is too high, switching to thiophene is the standard

fallback. Thiophene is metabolically more robust (S-oxidation is slower than furan

epoxidation) while maintaining similar geometry [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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